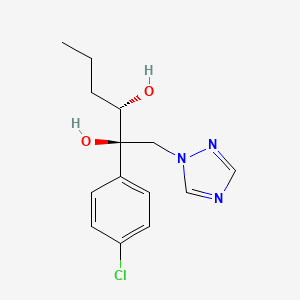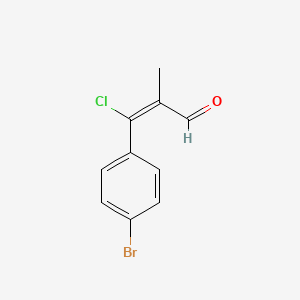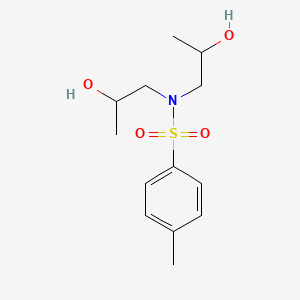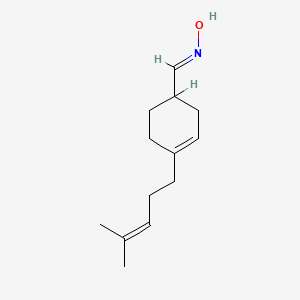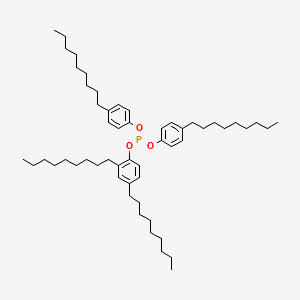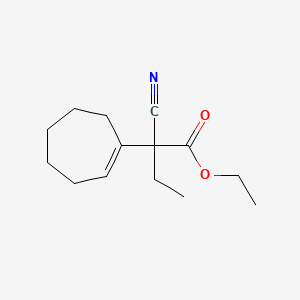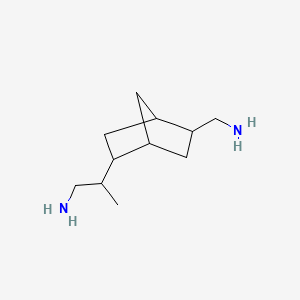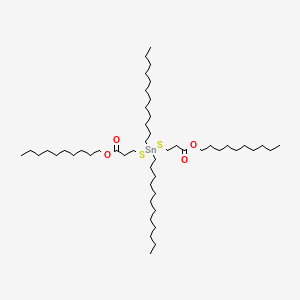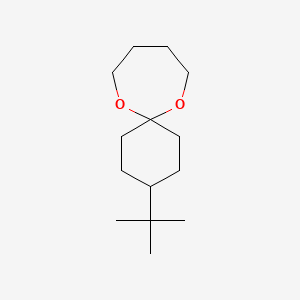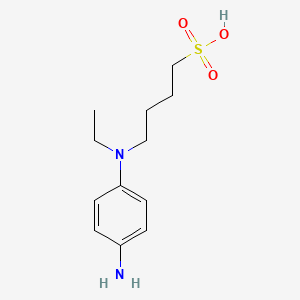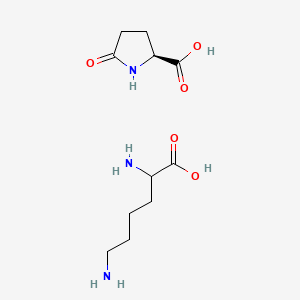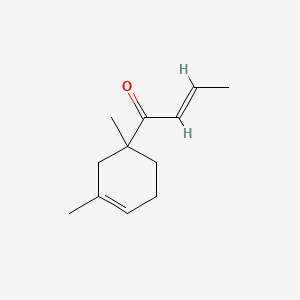
2,2',3,3',5,5',6,6'-Octabromo-4-phenoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl typically involves the bromination of 4-phenoxy-1,1’-biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of phenoxy derivatives with different substituents.
Reduction: Formation of lower brominated biphenyls.
Oxidation: Formation of biphenyl oxides.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated biphenyls.
Industry: Utilized in the production of flame retardants and other brominated products.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl: Similar structure but without the phenoxy group.
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl: Differently substituted brominated biphenyl.
1,1’-Biphenyl, 2,2’,3,3’,4,5,6,6’-octabromo-: Another brominated biphenyl with different substitution pattern.
Uniqueness
The phenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
83929-69-5 |
|---|---|
Molekularformel |
C18H6Br8O |
Molekulargewicht |
877.5 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-phenoxy-6-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C18H6Br8O/c19-8-6-9(20)13(22)10(12(8)21)11-14(23)16(25)18(17(26)15(11)24)27-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
ROAUFAHZXBZKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)C3=C(C(=CC(=C3Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


